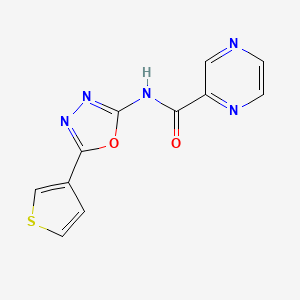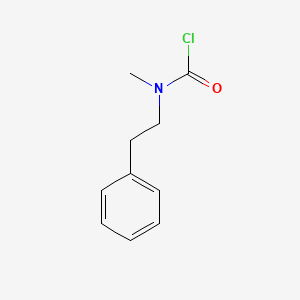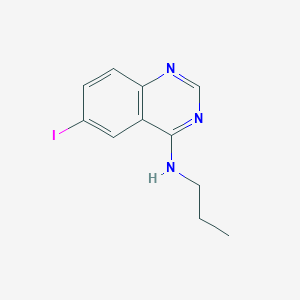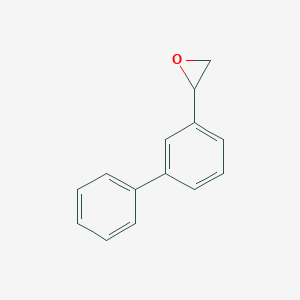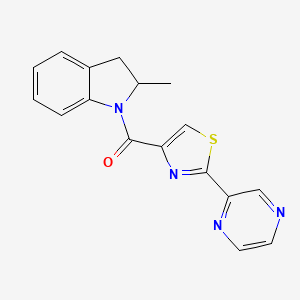
(2-Methylindolin-1-yl)(2-(pyrazin-2-yl)thiazol-4-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Methylindolin-1-yl)(2-(pyrazin-2-yl)thiazol-4-yl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known by its chemical name, MITM.
Applications De Recherche Scientifique
Potential Anticancer and Antimicrobial Applications
- Research has shown that compounds containing pyrazole, thiazole, and methanone groups have been synthesized and evaluated for their anticancer and antimicrobial activities. These studies suggest that subtle modifications in the molecular structure can significantly affect biological activity, potentially leading to new therapeutic agents for treating various cancers and infections (Jilloju et al., 2021).
Synthesis and Characterization
- The synthesis and characterization of novel compounds with a core structure similar to "(2-Methylindolin-1-yl)(2-(pyrazin-2-yl)thiazol-4-yl)methanone" have been extensively studied. These compounds are synthesized through various chemical reactions and characterized using techniques such as NMR, IR spectroscopy, and X-ray crystallography, laying the groundwork for understanding the chemical behavior and potential applications of these molecules (S. Bawa et al., 2010).
Antitubercular and Antifungal Activity
- Some derivatives of compounds containing thiazole and pyrazole moieties have shown promising antitubercular and antifungal activities, indicating potential for developing new antimicrobial agents. These studies highlight the importance of structural diversity in drug discovery and the potential of such compounds to address resistant strains of bacteria and fungi (Syed et al., 2013).
Molecular Docking Studies
- Molecular docking studies of compounds with structures related to "this compound" have provided insights into their potential binding mechanisms and interactions with biological targets. These studies are crucial for the rational design of drugs with improved efficacy and selectivity for specific targets, offering a pathway for the development of novel therapeutic agents (Katariya et al., 2021).
Propriétés
IUPAC Name |
(2-methyl-2,3-dihydroindol-1-yl)-(2-pyrazin-2-yl-1,3-thiazol-4-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4OS/c1-11-8-12-4-2-3-5-15(12)21(11)17(22)14-10-23-16(20-14)13-9-18-6-7-19-13/h2-7,9-11H,8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTFUDXSDYCUWLB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)C3=CSC(=N3)C4=NC=CN=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,3-dimethylphenyl)-2-[1-[(2-methylphenyl)methyl]indol-3-yl]sulfonylacetamide](/img/structure/B2394491.png)

![(E)-3-[4-(Difluoromethyl)phenyl]prop-2-enoic acid](/img/structure/B2394495.png)
![N-(3,5-dimethylphenyl)-6-(methylthio)benzo[d]thiazol-2-amine](/img/structure/B2394496.png)

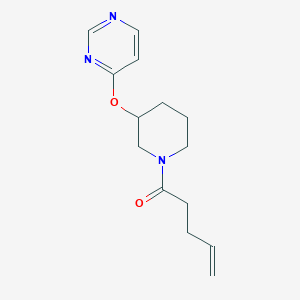
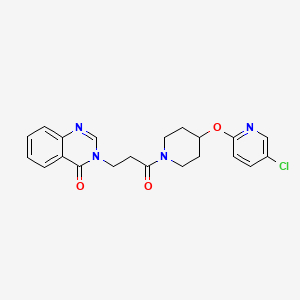
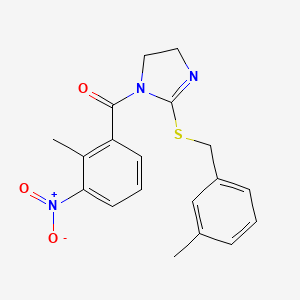
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-chlorobenzamide](/img/structure/B2394505.png)
![4-[(2,6-Dimethylmorpholin-4-yl)methyl]-7,8-dimethylchromen-2-one](/img/structure/B2394506.png)
